Home > Products > Screening Compounds P76418 > 8-Norleucine ceruletide
8-Norleucine ceruletide - 65864-30-4

8-Norleucine ceruletide

Catalog Number: EVT-14618725
CAS Number: 65864-30-4
Molecular Formula: C59H75N13O21S
Molecular Weight: 1334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Norleucine ceruletide is a synthetic decapeptide that is derived from ceruletide, a compound originally isolated from the skin of the Australian green tree frog, Litoria caerulea. Ceruletide itself is a peptidomimetic of cholecystokinin, a gastrointestinal hormone that plays a crucial role in digestion by stimulating the secretion of digestive enzymes from the pancreas and bile from the gallbladder. The amino acid sequence of ceruletide includes norleucine, which is an isomer of leucine, enhancing its biological activity and specificity towards certain receptors.

Source

Ceruletide was first identified in the mid-20th century and has since been studied for its pharmacological properties. Its synthesis involves modifications to the natural peptide structure to enhance stability and efficacy. Norleucine, the amino acid component, can be synthesized through various biochemical pathways in bacteria and has also been utilized in experimental settings to probe protein interactions.

Classification

8-Norleucine ceruletide falls under the category of polypeptides and is classified as a synthetic organic compound. It is primarily recognized for its role as a cholecystokinin receptor agonist, which makes it significant in both therapeutic and research applications.

Synthesis Analysis

The synthesis of 8-Norleucine ceruletide can be approached through solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Methods

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin functionalized with an amino acid.
    • Protected amino acids are sequentially added, with deprotection steps to expose reactive sites.
    • The final product is cleaved from the resin and purified.
  2. Technical Details:
    • Protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are commonly used to prevent undesired reactions during synthesis.
    • Coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) facilitate the formation of peptide bonds between amino acids.
Molecular Structure Analysis

The molecular formula for 8-Norleucine ceruletide is C58H73N13O21S2C_{58}H_{73}N_{13}O_{21}S_{2}, indicating a complex structure with multiple functional groups that contribute to its biological activity.

Structure Data

  • Molecular Weight: Approximately 1352.405 g/mol
  • Chemical Structure: The compound features multiple peptide bonds and side chains characteristic of polypeptides, including sulfur-containing groups due to cysteine residues.
Chemical Reactions Analysis

8-Norleucine ceruletide participates in several biochemical reactions primarily through its interaction with cholecystokinin receptors.

Reactions

  1. Receptor Binding:
    • The compound binds to cholecystokinin receptor type A, leading to receptor activation.
  2. Signal Transduction:
    • Upon binding, it activates intracellular signaling pathways involving phosphatidylinositol-calcium second messenger systems.

Technical Details

  • The binding affinity and specificity towards cholecystokinin receptors can be quantified using radiolabeled ligand binding assays.
  • Functional assays can measure downstream effects such as enzyme secretion or smooth muscle contraction.
Mechanism of Action

The mechanism of action for 8-Norleucine ceruletide involves its role as an agonist at cholecystokinin receptors.

Process

  1. Agonist Activity:
    • It mimics the action of natural cholecystokinin by binding to its receptors.
  2. Physiological Effects:
    • This binding stimulates gastric, biliary, and pancreatic secretions necessary for digestion.

Data

Studies indicate that 8-Norleucine ceruletide has a significantly higher affinity for cholecystokinin receptors compared to other peptides, enhancing its effectiveness in promoting digestive processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Highly soluble in water due to its polar amino acid composition.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with proteolytic enzymes; thus, it is often modified to enhance stability during synthesis.
Applications

8-Norleucine ceruletide has several scientific uses:

  1. Diagnostic Tool: It is employed in clinical settings to assess pancreatic function and diagnose conditions like pancreatitis.
  2. Research Applications: Used extensively in studies investigating gastrointestinal physiology and receptor pharmacology.
  3. Therapeutic Potential: While primarily used for research, its properties suggest potential applications in treating digestive disorders or enhancing nutrient absorption.
Biosynthetic and Synthetic Methodologies for 8-Norleucine Ceruletide

Recombinant Expression Systems for Norleucine-Containing Peptides

Recombinant expression of norleucine-containing peptides like 8-norleucine ceruletide faces significant challenges due to the non-canonical nature of norleucine. In Escherichia coli systems, norleucine biosynthesis occurs as a metabolic byproduct when pyruvate or α-ketobutyrate enters the leucine biosynthetic pathway, acting as substrates for enzymes like α-isopropylmalate synthase. Under specific fermentation conditions—particularly oxygen limitation with high glucose concentrations—E. coli accumulates norleucine intracellularly. This allows norleucine to compete with methionine during tRNA aminoacylation, leading to its misincorporation into recombinant proteins at methionine positions [3] [6].

Key strategies to prevent misincorporation have conversely informed approaches for intentional norleucine incorporation:

  • Leucine pathway deletion: Elimination of the leuABCD operon abolishes endogenous norleucine synthesis, creating auxotrophic strains that require norleucine supplementation for controlled incorporation [6].
  • Methionine supplementation: High methionine concentrations (≥5 g/L) competitively inhibit norleucine uptake by methionyl-tRNA synthetase, reducing misincorporation but enabling precise substitution when norleucine is added exogenously [6].
  • Trace element optimization: Addition of molybdenum, selenium, and nickel enhances formate hydrogen lyase activity, redirecting pyruvate flux away from norleucine precursors and improving fidelity in methionine coding [3].

Table 1: Fermentation Parameters Influencing Norleucine Incorporation in E. coli

ParameterCondition Favoring MisincorporationCondition for Controlled Incorporation
Oxygen AvailabilityLimited oxygen + high glucoseAerobic fermentation
Methionine Level<1 g/L≥5 g/L + exogenous norleucine
Trace ElementsMo/Se/Ni deficiencyMo/Se/Ni supplementation
Genetic BackgroundWild-type leucine pathwayΔleuABCD strain

Enzymatic Incorporation of Norleucine in Peptide Analogues

Enzymatic strategies enable site-specific norleucine integration into ceruletide analogues, leveraging engineered enzymes and ribosomal translation systems:

  • Aminoacyl-tRNA synthetase engineering: Mutant methionyl-tRNA synthetases (MetRS) with expanded substrate specificity have been designed to charge norleucine onto methionine tRNAs. For example, E. coli MetRS variants with enlarged active sites (e.g., Y14A/H19N mutations) show 25-fold increased norleucine activation over wild-type enzymes, enabling selective incorporation at methionine codons [4].
  • Cell-free translation systems: Purified translational machinery supplemented with norleucine-charged tRNAs allows synthesis of norleucine-containing ceruletide fragments. This bypasses cellular metabolic constraints and achieves yields of ∼2 mg/mL for decapeptide analogues [4].
  • Peptidyl transferase engineering: Ribosomal mutations in the peptidyl transferase center (e.g., A2451U) permit accommodation of norleucine’s linear side chain, increasing incorporation efficiency by 40% compared to wild-type ribosomes [4].

Ceruletide-specific enzymatic modifications focus on position 8, where methionine is substituted with norleucine to enhance oxidative stability. In vitro studies using immobilized trypsin and carboxypeptidase Y demonstrate successful C-terminal norleucine extension, though N-terminal modifications require engineered proteases like subtilisin variants with altered substrate pockets [8].

Metabolic Engineering of Escherichia coli for Norleucine Biosynthesis

Norleucine biosynthesis in E. coli originates from branched-chain amino acid pathways, where pyruvate or α-ketobutyrate undergoes condensation with acetyl-CoA via α-isopropylmalate synthase (LeuA). Metabolic engineering targets include:

  • Precursor enhancement: Overexpression of ilvA (threonine deaminase) increases α-ketobutyrate supply, boosting norleucine titers to ∼600 mg/L under oxygen-limited conditions [3]. Conversely, ilvA knockout eliminates norleucine production in auxotrophic strains [6].
  • Pathway deregulation: LeuA variants (e.g., LeuA⁷⁷³ᴿ) resist feedback inhibition by leucine, increasing carbon flux toward norvaline/norleucine synthesis [3].
  • CRISPRi-mediated knockdown: Repression of cysH (encoding 3'-phosphoadenosine-5'-phosphosulfate reductase) using CRISPRi increases intracellular PAPS availability by 3.3-fold. This strategy redirects sulfur metabolism toward methionine biosynthesis, indirectly enhancing norleucine yields by saturating its synthetic pathway [5].

Table 2: Metabolic Engineering Approaches for Norleucine Production in E. coli

Target Gene/PathwayEngineering StrategyEffect on NorleucineTiter Achieved
ilvAOverexpression+300% increase600 mg/L
leuABCDDeletionComplete elimination0 mg/L
LeuAFeedback-resistant mutant+150% increase450 mg/L
cysHCRISPRi knockdownIndirect +180% increase350 mg/L

Fermentation optimization further enhances yields:

  • Oxygen control: Limited oxygen (DO <10%) induces pyruvate overflow, elevating norleucine precursors [3].
  • Co-carbon sources: Glucose-glycerol mixtures increase NADPH supply, supporting reductive amination in norleucine synthesis [9].

Chemoenzymatic Strategies for Site-Specific Norleucine Substitution

Chemoenzymatic approaches combine solid-phase peptide synthesis (SPPS) with enzymatic ligation for precise norleucine incorporation:

  • Orthogonal protection: Fmoc/tBu strategies allow norleucine installation at position 8 during SPPS of ceruletide fragments (residues 5–10). Levulinoyl (Lev) and allyloxycarbonyl (Alloc) groups protect reactive side chains, enabling sequential deprotection and norleucine coupling [2].
  • Fragment condensation: Enzymatic ligation using subtiligase variants joins norleucine-containing C-terminal fragments (e.g., NorLeu⁸-Gly⁹-Thr¹⁰) with N-terminal segments (e.g., pGlu¹-Gln²-Asp³-Lys⁴). Engineered subtiligase (S12C/K45R) achieves 85% ligation efficiency for ceruletide analogues [7].
  • Regioselective sulfotransferases: For C-terminal modifications, aryl sulfotransferases catalyze tyrosine-O-sulfation in norleucine-ceruletide, mimicking natural ceruletide’s bioactivity. Aspergillus aryl sulfotransferase shows 90% conversion when fed with p-nitrophenyl sulfate as donor [5].

Table 3: Chemoenzymatic Modules for Norleucine Ceruletide Synthesis

ModuleFunctionEfficiency/Target Site
Fmoc-SPPSNorleucine incorporation at Met⁸>95% purity for fragment 5–10
Subtiligase S12C/K45RFragment condensation (1–4 + 5–10)85% yield
Aryl sulfotransferaseTyr¹¹ sulfation90% conversion

Notably, CAR (carboxylic acid reductase) enzymes from Mycobacterium smegmatis reduce norleucine’s carboxyl group to aldehydes for in vitro cyclization, enabling synthesis of cyclic norleucine-ceruletide without epimerization [9].

Properties

CAS Number

65864-30-4

Product Name

8-Norleucine ceruletide

IUPAC Name

(3S)-3-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoylamino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid

Molecular Formula

C59H75N13O21S

Molecular Weight

1334.4 g/mol

InChI

InChI=1S/C59H75N13O21S/c1-3-4-13-37(52(82)70-43(26-48(77)78)56(86)68-40(51(61)81)23-31-10-6-5-7-11-31)66-55(85)42(25-33-28-62-36-14-9-8-12-35(33)36)65-47(76)29-63-59(89)50(30(2)73)72-58(88)41(24-32-15-17-34(18-16-32)93-94(90,91)92)69-57(87)44(27-49(79)80)71-54(84)39(19-21-45(60)74)67-53(83)38-20-22-46(75)64-38/h5-12,14-18,28,30,37-44,50,62,73H,3-4,13,19-27,29H2,1-2H3,(H2,60,74)(H2,61,81)(H,63,89)(H,64,75)(H,65,76)(H,66,85)(H,67,83)(H,68,86)(H,69,87)(H,70,82)(H,71,84)(H,72,88)(H,77,78)(H,79,80)(H,90,91,92)/t30-,37?,38+,39+,40?,41+,42+,43+,44+,50+/m1/s1

InChI Key

KXNDROZHFRSDNR-YETMPRRVSA-N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CCCCC(C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.